Norgestimate-[d6] is a deuterated form of norgestimate, a synthetic progestin used in hormonal contraceptives. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and alters its metabolic profile. Norgestimate itself is a derivative of the natural hormone progesterone and is primarily utilized in combination with estrogen in oral contraceptives to prevent ovulation.
Norgestimate-[d6] is synthesized through the deuteration of norelgestromin, a metabolite of norgestimate. This process typically involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the norelgestromin molecule, often using catalytic hydrogenation techniques with deuterium gas in the presence of suitable catalysts.
Norgestimate-[d6] falls under the category of steroid hormones and more specifically, synthetic progestins. It is classified as a stable isotope-labeled compound, which makes it valuable for research applications, particularly in pharmacokinetics and metabolic studies.
The synthesis of norgestimate-[d6] involves several key steps:
The industrial production of norgestimate-[d6] mirrors laboratory synthesis but operates on a larger scale. Quality control measures are critical to ensure the compound's stability and purity throughout the production process.
The molecular formula for norgestimate-[d6] is , indicating that it contains six deuterium atoms replacing hydrogen atoms in the original norgestimate structure. The molecular weight is approximately 333.5 g/mol .
Norgestimate-[d6] undergoes various chemical reactions typical of steroid compounds:
The outcomes of these reactions depend significantly on the specific conditions and reagents employed during the processes. For instance, oxidation can yield hydroxylated metabolites while reduction can produce deuterated analogs with modified functional groups.
Norgestimate-[d6] exerts its biological effects primarily through the inhibition of estrone sulfatase, an enzyme responsible for converting sulfated steroid precursors into active estrogens. This inhibition leads to reduced estrogen levels, impacting hormonal balance within the body. Additionally, norgestimate-[d6] suppresses follicular development and induces changes in the endometrium, decreasing implantation chances and thickening cervical mucus to impede sperm movement .
Norgestimate-[d6] has several significant applications:
Norgestimate-d6 (C23H25D6NO3) is a deuterium-labeled stable isotope analog of norgestimate, a synthetic progestin widely used in hormonal contraceptives and menopausal therapy. This isotopically modified compound contains six deuterium atoms (D) strategically incorporated at molecular positions that maintain bioequivalence while enabling precise analytical discrimination. The molecular weight of norgestimate-d6 is 375.53 g/mol, compared to 369.50 g/mol for unlabeled norgestimate, reflecting the mass difference conferred by deuterium substitution [1] [4]. The compound preserves the core steroidal structure characteristic of 19-nortestosterone derivatives, featuring a cyclopentanoperhydrophenanthrene nucleus with specific modifications including a 17α-ethynyl group, 13-ethyl substituent, 3-oxime functionality, and 17β-acetate ester [2] [4].
The deuterium atoms are typically positioned at methylene groups resistant to metabolic exchange, particularly at the 2,2,4,6,6,10 positions of the steroidal framework. This specific labeling pattern maintains the molecule's three-dimensional conformation and electronic properties while creating a distinct mass signature for detection. The structural integrity of the alkyne moiety (C#CH) remains intact in norgestimate-d6, enabling its utility in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This chemical handle facilitates the creation of molecular conjugates for receptor binding studies without compromising the progestogenic activity inherent to the norgestimate pharmacophore [1] [3]. The crystalline solid form exhibits stability under recommended storage conditions, typically at room temperature with protection from moisture and light [1] [7].
Table 1: Structural Characteristics of Norgestimate-d6
Property | Specification |
---|---|
Systematic Name | (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6 3-Oxime |
CAS Registry Number | 1263194-12-2 |
Molecular Formula | C23H25D6NO3 |
Molecular Weight | 375.53 g/mol |
Isotopic Purity | >98 atom % D |
Chemical Functionality | Alkyne group (for click chemistry applications) |
Appearance | White solid |
Deuterium (²H), the stable, non-radioactive isotope of hydrogen, serves as an indispensable tracer in pharmaceutical research due to its minimal perturbation of molecular structure coupled with significant mass difference detectable by mass spectrometry. In steroidal compounds like norgestimate, strategic deuteration at metabolically stable positions creates an isotopologue that maintains equivalent biochemical behavior to the protiated molecule while enabling precise tracking through complex biological matrices [1] [8]. This approach leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit approximately 6-10 times greater stability than protium-carbon bonds, potentially altering metabolic pathways when positioned at sites of enzymatic transformation. Norgestimate-d6 specifically incorporates deuterium at positions less susceptible to metabolic cleavage, thereby minimizing KIE while maximizing analytical utility [3].
The primary applications of deuterium labeling in progestins include:
Metabolic Pathway Elucidation: By administering norgestimate-d6 alongside unlabeled norgestimate, researchers can distinguish endogenous metabolites from drug-derived species in mass spectrometry analyses. This capability proved crucial in identifying 17-desacetyl norgestimate (norelgestromin) as the primary active metabolite, which accounts for the majority of progestational activity following oral administration of the parent drug [2] [8].
Quantitative Bioanalysis: As an internal standard in LC-MS/MS assays, norgestimate-d6 corrects for matrix effects, extraction efficiency variations, and instrument fluctuations. The near-identical chemical properties ensure co-elution with analytes of interest, while the 6 Da mass shift enables unambiguous detection in selected reaction monitoring (SRM) transitions. This application achieves exceptional sensitivity, with quantification limits as low as 20 pg/mL for norgestimate metabolites in human plasma [8].
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Dual-isotope tracer techniques employing norgestimate-d6 allow simultaneous investigation of parent drug and metabolite pharmacokinetics. Studies revealed that norgestimate undergoes rapid deacetylation to norelgestromin (half-life: 17-37 hours), with subsequent conversion to levonorgestrel (half-life: 24-32 hours) [2].
Receptor Binding Studies: Deuterium labeling facilitates investigation of progestin-receptor interactions without functional alteration. Research using deuterated analogs demonstrated that norgestimate's metabolites exhibit differential binding to steroid hormone-binding globulin (SHBG) – norelgestromin shows negligible binding while levonorgestrel binds extensively, influencing bioavailability and activity [2].
Table 2: Comparative Pharmacokinetic Parameters of Norgestimate and Metabolites
Compound | Relative Binding to Progesterone Receptor (%) | Protein Binding Characteristics | Elimination Half-life (hours) |
---|---|---|---|
Norgestimate | 15 | Low SHBG affinity | Very short (<5 hours) |
Norelgestromin | 10 | Negligible SHBG binding | 17-37 |
Levonorgestrel | 150-162 | High affinity for SHBG (50%) | 24-32 |
Levonorgestrel Acetate | 135 | Minimal SHBG binding | Undetermined |
The evolution of deuterated progestins parallels advancements in analytical technology, beginning with radioactive tracers in the 1960s and transitioning toward stable isotope labeling with the commercialization of accessible mass spectrometry in the 1980s. Norgestimate, patented in 1965 and introduced clinically in 1986, represented a third-generation progestin designed to minimize androgenic side effects while maintaining contraceptive efficacy [2] [6]. The development of its deuterated analog, norgestimate-d6, emerged from the need to understand its complex metabolic fate, particularly the discovery that circulating norgestimate concentrations become undetectable within hours after administration while active metabolites persist for days [8].
The historical timeline reveals key milestones:
1980s-1990s: Early metabolic studies using radiolabeled ([³H]) norgestimate identified multiple metabolites but lacked specificity for quantitative analysis. These studies established the rapid conversion to 17-desacetyl norgestimate (norelgestromin) but could not precisely quantify simultaneous metabolite concentrations in biological matrices [2].
Early 2000s: Advances in tandem mass spectrometry enabled the first LC-MS/MS methods for norgestimate metabolites. Initial methods required large plasma volumes (1 mL), complex double-extraction procedures, and achieved limited sensitivity (0.1-5 ng/mL) with analysis times exceeding 10 minutes per sample. These technical constraints hampered large-scale clinical pharmacokinetic studies [8].
2010s: The synthesis of site-specific deuterated standards like norgestimate-d6 and 17-desacetyl norgestimate-d6 revolutionized bioanalytical approaches. A landmark 2014 study developed an UPLC-MS/MS method using norgestimate-d6 that achieved unprecedented sensitivity (LOQ: 20 pg/mL) with minimal sample volume (0.5 mL plasma) and rapid analysis (4.5 minutes/sample). This method quantified 17-desacetyl norgestimate concentrations over 5000-fold range (20–5000 pg/mL) with intra- and inter-run precision <10%, enabling definitive bioequivalence studies of norgestimate-containing contraceptives [8].
Current Applications: Contemporary research employs norgestimate-d6 to investigate drug-drug interactions involving cytochrome P450 3A4 (CYP3A4) inducers or inhibitors, enzyme kinetics of metabolic transformations, and transdermal pharmacokinetics of norelgestromin. The compound has become essential in establishing bioequivalence of generic formulations, with regulatory agencies requiring deuterated internal standards for submission data [8]. The ongoing development focuses on expanding applications to tissue distribution studies using accelerator mass spectrometry and microdosing approaches that leverage the compound's detectability at sub-therapeutic doses.
The synthesis of norgestimate-d6 follows established pathways for deuterium incorporation, typically involving base-catalyzed hydrogen-deuterium exchange at activated methylene groups or reduction of alkynes with deuterium gas. Modern suppliers (e.g., MedChemExpress, Clearsynth, Acanthus Research) provide the compound at high chemical purity (>98%) and isotopic enrichment (>98 atom % D), though availability remains constrained by synthetic complexity and controlled substance regulations in certain territories [1] [4] [7]. The historical trajectory demonstrates how deuterated analogs transformed progestin research from phenomenological observation to precise molecular pharmacokinetics, establishing norgestimate-d6 as an indispensable tool in reproductive pharmacology.
Table 3: Evolution of Analytical Methods for Norgestimate Metabolite Quantification
Era | Analytical Technology | Detection Limit | Sample Volume | Run Time | Key Limitations |
---|---|---|---|---|---|
1980s-1990s | Radioimmunoassay (RIA) | ~500 pg/mL | 0.5-1 mL | Hours | Cross-reactivity with metabolites |
Early 2000s | LC-MS/MS without deuterated IS | 100-5000 pg/mL | 0.5-1 mL | >10 min | Matrix effects; poor reproducibility |
2010s-Present | UPLC-MS/MS with norgestimate-d6 IS | 20 pg/mL | 0.1-0.5 mL | <5 min | High instrumentation cost |
Note: IS = Internal Standard
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1